3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220038-89-0
VCID: VC2929549
InChI: InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H
SMILES: C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Molecular Formula: C20H25BrClNO
Molecular Weight: 410.8 g/mol

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride

CAS No.: 1220038-89-0

Cat. No.: VC2929549

Molecular Formula: C20H25BrClNO

Molecular Weight: 410.8 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride - 1220038-89-0

Specification

CAS No. 1220038-89-0
Molecular Formula C20H25BrClNO
Molecular Weight 410.8 g/mol
IUPAC Name 3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C20H24BrNO.ClH/c21-19-14-18(13-16-5-2-1-3-6-16)8-9-20(19)23-12-10-17-7-4-11-22-15-17;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H
Standard InChI Key HDUGPPQQQRLAEG-UHFFFAOYSA-N
SMILES C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Canonical SMILES C1CC(CNC1)CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl

Introduction

Chemical Structure and Properties

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by its complex structure featuring a piperidine ring connected to a bromophenoxy group through an ethyl linker. The compound has distinctive structural elements that contribute to its chemical and biological properties.

Molecular Identity

The compound is identified by the following properties:

  • Molecular Formula: C₂₀H₂₅BrClNO

  • Molecular Weight: 410.8 g/mol

  • CAS Number: 1220038-89-0

  • IUPAC Name: 3-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride

Structural Features

The compound's structure can be divided into three key components:

  • A piperidine ring with substitution at the 3-position

  • An ethyl linker connecting the piperidine to the phenoxy group

  • A 4-benzyl-2-bromophenoxy moiety

This arrangement creates a molecule with specific conformational properties that influence its biological interactions. The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets, while the benzyl group contributes to its lipophilicity .

Physical Properties

PropertyValue
Physical StateCrystalline solid
AppearanceWhite to off-white powder
SolubilitySoluble in polar organic solvents (methanol, ethanol), partially soluble in water
Melting Point165-167°C (approximate)
Log P4.3 (estimated)

Chemical Reactivity and Mechanisms

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride exhibits chemical reactivity characteristic of its structural components, including the piperidine nitrogen, the ether linkage, and the brominated aromatic ring.

Nucleophilic Reactions

The piperidine nitrogen, when deprotonated, can act as a nucleophile in various reactions:

  • Alkylation with alkyl halides

  • Acylation with acid chlorides or anhydrides

  • Addition to electron-deficient alkenes or carbonyls

Reaction with Biological Targets

The compound's mechanism of action in biological systems likely involves specific interactions with receptor proteins or enzymes. The piperidine ring, a common pharmacophore in many bioactive molecules, can interact with neurotransmitter receptors or other molecular targets.

Biological Activity and Applications

Neuropharmacological Effects

Compounds containing piperidine rings with similar substitution patterns have demonstrated activity in neuropharmacological applications. This includes potential interactions with:

  • Serotonin receptors

  • Dopamine receptors

  • Ion channels

These interactions may confer neuromodulatory effects that could be relevant for neurological disorders.

Antiparasitic Activity

Related piperidine derivatives with similar structural features have demonstrated antiparasitic activity, particularly against Trypanosoma species. Compounds with phenoxy linkages and halogen substituents have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride and related compounds provides insight into the specific structural features that contribute to biological activity.

Key Structural Elements

Several structural features are particularly important for biological activity in related compounds:

Piperidine Ring Position: The substitution at the 3-position of the piperidine ring, as opposed to the 2- or 4-position, can significantly affect receptor binding and biological activity.

Ethyl Linker Length: The two-carbon linker between the piperidine and phenoxy group provides an optimal distance for interaction with biological targets.

Bromine Position: The presence of bromine at the 2-position of the phenoxy group influences the electronic properties and three-dimensional structure of the molecule .

Comparative Analysis

CompoundStructural DifferenceEffect on Activity
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochlorideReference compoundBaseline activity
2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochlorideSubstitution at 2-position of piperidinePotentially altered receptor selectivity
3-[2-(4-Benzyl-phenoxy)ethyl]piperidine hydrochlorideAbsence of brominePotentially reduced activity
3-[2-(4-Benzyl-2-bromophenoxy)propyl]piperidine hydrochlorideThree-carbon linkerPotentially altered binding affinity

Research Applications

3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride has potential applications in various research contexts.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as:

  • A lead compound for structure-activity relationship studies

  • A pharmacological probe for investigating receptor specificity

  • A synthetic intermediate for more complex bioactive molecules

Organic Synthesis

As a synthetic intermediate, the compound offers:

  • A scaffold for further functionalization

  • A source of chirality for asymmetric synthesis

  • A template for library development

Pharmacological Research

In pharmacological research, potential applications include:

  • Investigation of neurotransmitter receptor interactions

  • Development of novel antimicrobial agents

  • Exploration of antiparasitic compounds

Comparison with Similar Compounds

A comparative analysis of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride with structurally related compounds provides valuable insight into the relative significance of various structural features.

Piperidine Derivatives

Comparing this compound with other piperidine derivatives reveals important structure-function relationships:

CompoundKey Structural FeatureSignificant Properties
3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride3-position substitution, 2-bromo-4-benzyl arrangementBalance of lipophilicity and electronic properties
3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloridePyrrolidine ring instead of piperidineAltered ring conformation, potentially different receptor interactions
2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochlorideDifferent bromine positionModified electronic distribution and binding properties
4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochlorideSulfanyl linkage instead of oxyDifferent bond angle and electronic properties

Functional Group Variations

The impact of various functional group modifications on chemical properties and potential biological activity is significant:

Ether Linkage vs. Thioether: Replacement of the oxygen in the ether linkage with sulfur, as in 4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride, alters bond angles and electronic properties, potentially affecting receptor binding.

Bromine Position: The position of the bromine atom on the phenyl ring affects the electronic distribution and steric properties of the molecule. The 2-position bromine in 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride creates a specific electronic environment that may be important for biological activity.

Ring Size: The substitution of piperidine with pyrrolidine, as in 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, changes the ring size and conformation, potentially altering interactions with biological targets.

Future Research Directions

The exploration of 3-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride and related compounds presents several promising avenues for future research.

Structural Modifications

Future studies could focus on systematic structural modifications to enhance specific properties:

  • Variation of the benzyl substituent to alter lipophilicity

  • Modification of the bromine position or replacement with other halogens

  • Alteration of the linker length or incorporation of functional groups

Biological Activity Screening

Comprehensive screening of the compound against various biological targets would provide valuable insights:

  • Receptor binding assays for neurotransmitter systems

  • Antimicrobial testing against a range of pathogens

  • Evaluation of activity against parasitic organisms, particularly Trypanosoma species

Mechanistic Studies

Detailed investigations of the compound's mechanisms of action would enhance understanding of its biological effects:

  • Crystallographic studies of protein-ligand complexes

  • Computational modeling of receptor interactions

  • Structure-activity relationship analyses through systematic analog synthesis

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